![molecular formula C3H4BrNO B1589967 2-Bromoacrylamide CAS No. 70321-36-7](/img/structure/B1589967.png)
2-Bromoacrylamide
Overview
Description
2-Bromoacrylamide is an organic compound with the molecular formula C₃H₄BrNO. It is a derivative of acrylamide, where a bromine atom is attached to the double bond of the molecule. This compound is known for its applications in organic synthesis and various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoacrylamide can be synthesized through the bromination of 2-propenol with ammonia. The specific steps include dissolving 2-propenol in a solvent, adding bromine, and then introducing ammonia gas into the solution at low temperatures. After the reaction is complete, the pure compound can be obtained through distillation.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoacrylamide undergoes various chemical reactions, including substitution, addition, and cyclization reactions. It is known to react with primary amines, leading to the formation of substituted amides .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols. The reaction conditions often include mild temperatures and solvents like dichloromethane or ethanol.
Addition Reactions: These reactions can occur with nucleophiles like water or alcohols, usually under acidic or basic conditions.
Cyclization Reactions: These reactions involve the formation of cyclic compounds, often catalyzed by palladium or other transition metals.
Major Products: The major products formed from these reactions include substituted amides, cyclic compounds, and various derivatives used in further organic synthesis.
Scientific Research Applications
Chemical Synthesis
Synthesis of 2,5-Diimino-Furans
- Application : 2-Bromoacrylamide is employed in the synthesis of 2,5-diimino-furans through palladium-catalyzed reactions.
- Mechanism : The bromine atom in 2-BA enhances its reactivity, facilitating cyclization processes that lead to the formation of complex organic structures.
Biological Research
Pseudouridine Detection
- Methodology : The introduction of this compound-assisted cyclization sequencing (BACS) has revolutionized the detection of pseudouridine (Ψ) modifications in RNA. This method allows for precise Ψ-to-C transitions without truncating sequences, enabling accurate quantification at single-base resolution.
- Findings : BACS has successfully identified all known Ψ sites in human ribosomal RNA and generated quantitative maps for small nucleolar RNA and transfer RNA. This technique has been instrumental in elucidating the biological roles of pseudouridine modifications in various cellular processes .
Medical Applications
Anticancer Research
- Context : this compound has shown potential in the synthesis of compounds like brostallicin, which target DNA minor grooves.
- Significance : Brostallicin's mechanism involves covalent binding to DNA, leading to apoptosis in cancer cells. Studies indicate that derivatives synthesized from 2-BA exhibit promising anticancer activity .
Industrial Applications
Polymer Production
- Usage : In industrial settings, this compound serves as a cross-linking agent in the production of polymers and coatings.
- Properties : Its ability to form stable networks enhances the mechanical properties and durability of polymeric materials.
Case Studies
- BACS Method Development
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Anticancer Compound Synthesis
- A study demonstrated that derivatives of this compound could be synthesized to create new anticancer agents similar to brostallicin. These compounds exhibited effective binding to DNA and showed potential for therapeutic use against various cancers .
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Polymer Cross-linking Studies
- In industrial applications, this compound was utilized as a cross-linking agent in polymer formulations. The resulting materials displayed improved mechanical properties and resistance to environmental degradation, showcasing its utility beyond laboratory settings .
Mechanism of Action
The mechanism of action of 2-Bromoacrylamide involves its interaction with nucleophilic species. For instance, in biological systems, it can react with glutathione, leading to the formation of cyclized products. This interaction is crucial in its application in RNA modification studies, where it enables the detection of pseudouridine by inducing a Ψ-to-C transition .
Comparison with Similar Compounds
Acrylamide: A precursor to 2-Bromoacrylamide, used widely in polymer production.
N-Bromoacrylamide: Similar in structure but with different reactivity and applications.
Brostallicin: A synthetic derivative used in anticancer research.
Uniqueness: this compound is unique due to its bromine atom, which imparts distinct reactivity, particularly in cyclization reactions and its application in RNA modification studies. Its ability to form stable cyclic products with nucleophiles sets it apart from other similar compounds .
Biological Activity
2-Bromoacrylamide is a compound that has garnered attention in various biological and biochemical studies due to its unique properties and potential applications. This article focuses on its biological activity, particularly in the context of RNA modification, cancer research, and toxicology.
Overview of this compound
This compound is a bromo-substituted derivative of acrylamide, which is known for its role in protein modification and as a potential mutagen. Its structure enables it to participate in chemical reactions that modify nucleic acids, particularly RNA.
RNA Modification
Recent studies have introduced This compound-assisted cyclization sequencing (BACS) , a novel technique for the quantitative profiling of pseudouridine (Ψ) modifications in RNA. This method allows for precise identification of Ψ positions within RNA molecules, which are crucial for understanding RNA functionality and regulation. BACS has demonstrated the ability to detect all known Ψ sites in human ribosomal RNA (rRNA) and spliceosomal small nuclear RNAs (snRNAs), generating comprehensive Ψ maps across various RNA types .
Key Findings:
- BACS enables Ψ-to-C transitions, enhancing the accuracy of modification detection.
- The technique was applied to various non-coding RNAs and mRNA, revealing significant insights into RNA editing processes .
Cancer Research
In the realm of cancer biology, this compound has been explored for its potential as an anti-cancer agent. It acts by inhibiting specific pathways associated with tumor progression. For instance, studies have shown that this compound can suppress malignant behaviors in hypopharyngeal squamous cell carcinoma (HPSCC) cells by targeting protein palmitoylation, which is essential for the membrane localization of oncogenic proteins like Ras .
Mechanism of Action:
- Inhibition of the FGF/ERK signaling pathway was observed following treatment with this compound.
- The compound reduced the palmitoylation levels of Ras proteins, leading to decreased tumor cell proliferation and migration without inducing apoptosis .
Toxicological Considerations
This compound is also studied for its potential toxic effects, particularly in food processing contexts where acrylamide formation is a concern. Acrylamide is known to be a neurotoxin and probable human carcinogen formed during high-temperature cooking processes. Understanding the formation and risk associated with this compound is critical for food safety .
Toxicity Insights:
- The compound's formation from acrylamide during thermal processing raises concerns about its presence in cooked foods.
- Regulatory measures are being discussed to mitigate exposure while maintaining food quality .
Case Studies
- Quantitative Profiling of Ψ Modifications:
- Inhibition of HPSCC:
Properties
IUPAC Name |
2-bromoprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrNO/c1-2(4)3(5)6/h1H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLXOUWYUQFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550666 | |
Record name | 2-Bromoprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70321-36-7 | |
Record name | 2-Bromoprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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